5-(2,5-Difluorophenyl)-6-hydroxynicotinic acid
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Overview
Description
5-(2,5-Difluorophenyl)-6-hydroxynicotinic acid is an organic compound that belongs to the class of nicotinic acids It is characterized by the presence of a difluorophenyl group attached to the nicotinic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,5-Difluorophenyl)-6-hydroxynicotinic acid typically involves the following steps:
Starting Materials: The synthesis begins with 2,5-difluorobenzene and nicotinic acid as the primary starting materials.
Halogenation: The 2,5-difluorobenzene undergoes halogenation to introduce the fluorine atoms at the desired positions.
Coupling Reaction: The halogenated intermediate is then coupled with nicotinic acid using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Hydroxylation: The final step involves the hydroxylation of the nicotinic acid ring to introduce the hydroxyl group at the 6-position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key parameters include temperature, pressure, and the use of appropriate solvents and catalysts.
Chemical Reactions Analysis
Types of Reactions
5-(2,5-Difluorophenyl)-6-hydroxynicotinic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The compound can be reduced to form different reduced derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of this compound, such as ketones, carboxylic acids, and substituted phenyl derivatives.
Scientific Research Applications
5-(2,5-Difluorophenyl)-6-hydroxynicotinic acid has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique chemical structure and biological activity.
Materials Science: The compound is used in the development of advanced materials, including polymers and coatings.
Biological Research: It serves as a tool for studying various biological processes and pathways.
Industrial Applications: The compound is used in the synthesis of other complex organic molecules and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 5-(2,5-Difluorophenyl)-6-hydroxynicotinic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. The presence of the difluorophenyl group enhances its binding affinity and specificity, making it a potent modulator of biological processes.
Comparison with Similar Compounds
Similar Compounds
- 2,5-Difluorophenylacetic acid
- 3,5-Difluorophenylboronic acid
- 2,5-Difluorophenylacetophenone
Uniqueness
5-(2,5-Difluorophenyl)-6-hydroxynicotinic acid is unique due to the presence of both the difluorophenyl group and the hydroxyl group on the nicotinic acid core. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
5-(2,5-difluorophenyl)-6-oxo-1H-pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F2NO3/c13-7-1-2-10(14)8(4-7)9-3-6(12(17)18)5-15-11(9)16/h1-5H,(H,15,16)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLZBVJOQDQQIRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C2=CC(=CNC2=O)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60687371 |
Source
|
Record name | 5-(2,5-Difluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60687371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261947-91-4 |
Source
|
Record name | 5-(2,5-Difluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60687371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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